REACTION_CXSMILES
|
[CH2:1]([SH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:20][O-].[Na+].CO.CI>O>[CH3:20][S:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)S
|
Name
|
sodium methoxide
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 200 ml flask equipped with a stirrer and a calcium chloride dryer tube
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CSCCCCCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |